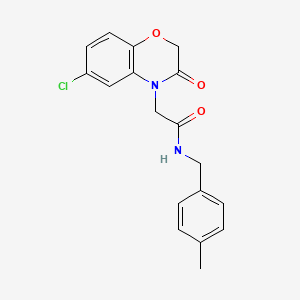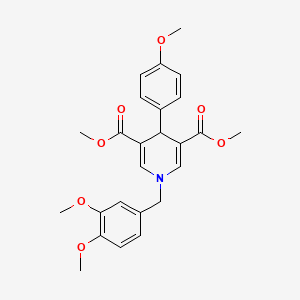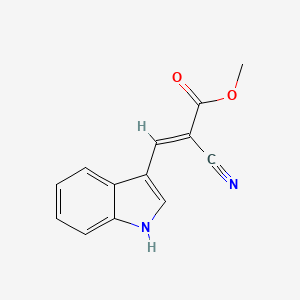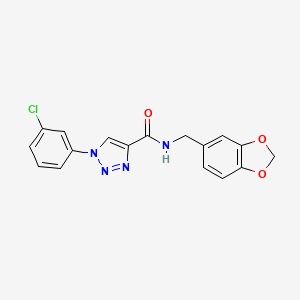![molecular formula C19H14F2N6O B11206228 4-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11206228.png)
4-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE: is a complex organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group and a pyrazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE typically involves multi-step organic reactions. The process begins with the preparation of the difluoromethoxyphenyl precursor, followed by the formation of the pyrazolopyrimidine core. The final step involves the condensation of these intermediates under controlled conditions to yield the target compound. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (1E)-1-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- (1E)-1-{[4-(METHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE
- (1E)-1-{[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE
Uniqueness: The presence of the difluoromethoxy group in (1E)-1-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H14F2N6O |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H14F2N6O/c20-19(21)28-15-8-6-13(7-9-15)10-24-26-17-16-11-25-27(18(16)23-12-22-17)14-4-2-1-3-5-14/h1-12,19H,(H,22,23,26)/b24-10+ |
InChI Key |
GHNGQPJJHKLFLN-YSURURNPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N/N=C/C4=CC=C(C=C4)OC(F)F |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NN=CC4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11206145.png)
![N-[3-oxo-3-(4-propoxyphenyl)propyl]valine](/img/structure/B11206148.png)




![N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11206188.png)
![N-(3-fluoro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11206196.png)
![Ethyl 4-[[6-[[(3,4-Dimethylphenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinyl]carbonyl]-1-piperazinecarboxylate](/img/structure/B11206208.png)
![N-(4-acetylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11206210.png)
![4-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11206215.png)
![3-[4-(difluoromethoxy)phenyl]-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11206223.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11206241.png)
![1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11206242.png)
